N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride
Overview
Description
“N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride” is a chemical compound with the formula C11H16ClN and a molecular weight of 197.70 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride” can be represented by the SMILES notation:CCNC1CCC2=C1C=CC=C2.[H]Cl
. This notation provides a way to represent the structure using ASCII strings. Physical And Chemical Properties Analysis
“N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride” is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or found in a comprehensive chemical database.Scientific Research Applications
Antibacterial and Antifungal Studies
- Field : Microbiology
- Application : These compounds have been used in the study of their antibacterial and antifungal properties .
- Methods : A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
- Results : The synthesized compounds have been tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
Pharmacological Properties
- Field : Pharmacology
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Antiviral Studies
- Field : Virology
- Application : Indole derivatives have been studied for their antiviral properties .
- Methods : Various scaffolds of indole are synthesized and screened for antiviral activities .
- Results : Indole derivatives have shown promising results in antiviral studies .
Anti-inflammatory Studies
- Field : Immunology
- Application : Indole derivatives have been used in the study of their anti-inflammatory properties .
- Methods : Researchers synthesize various scaffolds of indole for screening anti-inflammatory activities .
- Results : Indole derivatives have shown promising results in anti-inflammatory studies .
Anticancer Studies
- Field : Oncology
- Application : Indole derivatives have been studied for their anticancer properties .
- Methods : Various scaffolds of indole are synthesized and screened for anticancer activities .
- Results : Indole derivatives have shown promising results in anticancer studies .
Antimicrobial Studies
- Field : Microbiology
- Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods : Researchers synthesize various scaffolds of 1, 3-diazole for screening antimicrobial activities .
- Results : The derivatives of 1, 3-diazole have shown promising results in antimicrobial studies .
Antioxidant Studies
- Field : Biochemistry
- Application : Indole derivatives have been studied for their antioxidant properties .
- Methods : Various scaffolds of indole are synthesized and screened for antioxidant activities .
- Results : Indole derivatives have shown promising results in antioxidant studies .
Antitubercular Studies
- Field : Microbiology
- Application : Indole derivatives have been used in the study of their antitubercular properties .
- Methods : Researchers synthesize various scaffolds of indole for screening antitubercular activities .
- Results : Indole derivatives have shown promising results in antitubercular studies .
Antidiabetic Studies
- Field : Endocrinology
- Application : Indole derivatives have been studied for their antidiabetic properties .
- Methods : Various scaffolds of indole are synthesized and screened for antidiabetic activities .
- Results : Indole derivatives have shown promising results in antidiabetic studies .
Antimalarial Studies
- Field : Parasitology
- Application : Indole derivatives have been used in the study of their antimalarial properties .
- Methods : Researchers synthesize various scaffolds of indole for screening antimalarial activities .
- Results : Indole derivatives have shown promising results in antimalarial studies .
Safety And Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures should be taken when handling this compound .
properties
IUPAC Name |
N-ethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-12-11-8-7-9-5-3-4-6-10(9)11;/h3-6,11-12H,2,7-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRLONJYSAHYIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCC2=CC=CC=C12.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride | |
CAS RN |
10408-92-1 | |
Record name | 1H-Inden-1-amine, N-ethyl-2,3-dihydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10408-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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